molecular formula C6H4FNO2 B596162 4-Fluoronitrobenzene-d4 CAS No. 1219802-01-3

4-Fluoronitrobenzene-d4

Cat. No.: B596162
CAS No.: 1219802-01-3
M. Wt: 145.126
InChI Key: WFQDTOYDVUWQMS-RHQRLBAQSA-N
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Description

4-Fluoronitrobenzene-d4 is a deuterated derivative of 4-fluoronitrobenzene, an organic compound with the molecular formula C6H4FNO2. This compound is characterized by the substitution of four hydrogen atoms with deuterium, making it useful in various scientific research applications, particularly in nuclear magnetic resonance (NMR) spectroscopy.

Mechanism of Action

The amination of aromatic halides by aromatic nucleophilic substitution (S N Ar) has been widely applied in the synthesis of various valuable compounds . In the mechanism of the S N Ar reaction, addition and elimination processes are involved, and the addition process is the rate-determining step .

Safety and Hazards

4-Fluoronitrobenzene is considered hazardous. It causes skin irritation and serious eye irritation. It is toxic if inhaled and may cause respiratory irritation. It may cause damage to organs through prolonged or repeated exposure. It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

4-Fluoronitrobenzene-d4 is an important building block in the preparation of various pharmaceuticals and dyes . Its use in continuous flow processing in fine chemical production has gained much attention . The development of simple, mild, and highly efficient methods for the mono-N-alkylation is still attractive in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Fluoronitrobenzene-d4 can be synthesized through the Halex process, which involves the reaction of 4-nitrochlorobenzene with potassium fluoride. The reaction proceeds as follows: [ \text{O}_2\text{NC}_6\text{H}_4\text{Cl} + \text{KF} \rightarrow \text{O}_2\text{NC}_6\text{H}_4\text{F} + \text{KCl} ]

Industrial Production Methods: In industrial settings, the synthesis of this compound involves the use of deuterated reagents to ensure the incorporation of deuterium atoms. The process is optimized for high yield and purity, often employing continuous flow reactors to enhance reaction efficiency and product consistency .

Chemical Reactions Analysis

Types of Reactions: 4-Fluoronitrobenzene-d4 undergoes various chemical reactions, including:

    Reduction: Hydrogenation of this compound yields 4-fluoroaniline-d4.

    Nucleophilic Aromatic Substitution: The nitro group makes the fluorine atom a good leaving group, allowing for substitution reactions with nucleophiles such as phenoxide.

Common Reagents and Conditions:

    Reduction: Catalysts like iron oxide (Fe2O3) are used in the presence of hydrogen gas.

    Nucleophilic Substitution: Reactions are typically carried out in polar aprotic solvents under elevated temperatures.

Major Products:

Scientific Research Applications

4-Fluoronitrobenzene-d4 is widely used in scientific research due to its deuterated nature, which enhances the resolution of NMR spectroscopy. Its applications include:

    Chemistry: Used as a precursor in the synthesis of various fluorinated aromatic compounds.

    Biology: Employed in the study of enzyme mechanisms and metabolic pathways.

    Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of fluorinated drugs.

    Industry: Applied in the production of dyes, surfactants, and agrochemicals

Comparison with Similar Compounds

  • 4-Chloronitrobenzene
  • 1-Bromo-4-nitrobenzene
  • 3-Nitroaniline
  • 2-Nitrotoluene
  • 4-Nitroaniline

Uniqueness: 4-Fluoronitrobenzene-d4 is unique due to its deuterated nature, which provides distinct advantages in NMR spectroscopy. Compared to its non-deuterated counterparts, it offers enhanced spectral resolution and reduced background noise, making it invaluable in detailed molecular studies .

Properties

IUPAC Name

1,2,4,5-tetradeuterio-3-fluoro-6-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4FNO2/c7-5-1-3-6(4-2-5)8(9)10/h1-4H/i1D,2D,3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFQDTOYDVUWQMS-RHQRLBAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[N+](=O)[O-])[2H])[2H])F)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

157 g of 4-nitrochlorobenzene, 200 g of dimethylsulfoxide, 62.7 g of potassium fluoride, and 2.49 g of (N,N-dimethylimidazolidino)tetramethyl-guanidinium chloride were placed in a 1 liter four-neck flask equipped with thermometer, anchor stirrer, and reflux condenser with bubble counter. The mixture was heated with stirring to 170° C. and kept at this temperature for 5 hours. The reaction mixture was then cooled to room temperature, water was added at a volumetric ratio of 1:1, the phases that formed were separated, and, from the organic phase, by fractional distillation at reduced pressure, 4-nitrofluorobenzene was obtained in a yield of 96% of theory.
Quantity
157 g
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reactant
Reaction Step One
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62.7 g
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reactant
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[Compound]
Name
(N,N-dimethylimidazolidino)tetramethyl-guanidinium chloride
Quantity
2.49 g
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reactant
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200 g
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solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A homogeneous reaction mixture was obtained in this experiment, whereas in the aforementioned fluorinations of benzene and chlorobenzene, the reaction mixtures contained suspended [(ClCN)3F]+BF4−. In order to drive the fluorination of nitrobenzene to completion, the reaction mixture was heated at 90° C. for 2 hours before it was tested with KI solution and gave a negative result. G.C. analysis revealed the presence of only 3-fluoronitrobenzene and 2-fluoronitrobenzene with no marked change in ratio (about 2:1 ratio). Despite the presence of the 2-fluoro derivative, no evidence were obtained for the presence of 4-fluoronitrobenzene. The absence of 4-fluoronitrobenzene may have resulted from loss of this isomer during the reaction or subsequent handling operations via nucleophilic displacement of the highly mobile fluorine. In this connection, the reaction vessel became etched during the reaction.
[Compound]
Name
(ClCN)3F
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Synthesis routes and methods III

Procedure details

A reaction mixture of 85.3 g of 4-chloronitrobenzene (CNB), 45.3 g of potassium fluoride, 1.4 g of the N-neopentyl-4-(N',-N'-di-n-butylamino)pyridinium chloride (NPDBAPC) obtained in Example lII in 109.6 g of sulfolane was heated with stirring for 9 hours at 205°-215° C. At the end of this period, HPLC assay of a sample of the reaction mixture indicated less than 1% residual CNB. Simple distillation of the reaction mixture under vacuum gave 73.6 g of 4-fluoronitrobenzene (FNB) for a 96.3% yield.
Quantity
85.3 g
Type
reactant
Reaction Step One
Quantity
45.3 g
Type
reactant
Reaction Step One
Name
N-neopentyl-4-(N',-N'-di-n-butylamino)pyridinium chloride
Quantity
1.4 g
Type
catalyst
Reaction Step One
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109.6 g
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Yield
96.3%

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